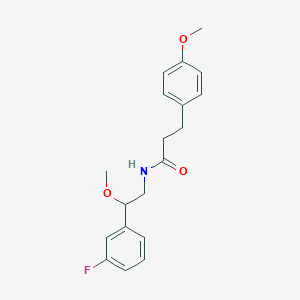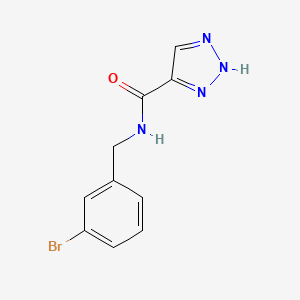
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound that is likely to be a derivative of benzyl bromide1. However, there is limited information available about this specific compound. It’s important to note that benzyl bromide is an organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group1.
Synthesis Analysis
The synthesis of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is not explicitly mentioned in the available literature. However, it’s likely that it could be synthesized from benzyl bromide or its derivatives23. Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation1.Molecular Structure Analysis
The molecular structure of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is not directly available. However, a similar compound, N-(3-bromobenzyl) noscapine (N-BBN), has been studied and its structure was elucidated by X-ray crystallography24.Chemical Reactions Analysis
The specific chemical reactions involving “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not detailed in the available literature. However, N-(3-bromobenzyl) noscapine (N-BBN), a similar compound, has been found to inhibit cancer cell viability and perturb the tertiary structure of purified tubulin24.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not directly available. However, benzyl bromide, a related compound, is a colorless liquid with lachrymatory properties1.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide and its derivatives are involved in diverse synthetic pathways, showcasing their role in the development of novel compounds with potential biological activities. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones has been explored, highlighting the compound's utility in generating new inhibitors with potential antidiabetic applications (Szőcs et al., 2015). Additionally, the reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles with rhodium(II) carbenes indicates a novel pathway for accessing secondary homoaminocyclopropanes and engaging in efficient transannulation reactions (Zibinsky & Fokin, 2011).
Biological Applications
Several studies have focused on the biological applications of triazole derivatives, including their antimicrobial and anticancer activities. For example, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents reveal moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). This demonstrates the compound's relevance in the development of new antimicrobial agents.
Material Science and Catalysis
Research into the supramolecular interactions of 1,2,3-triazoles has uncovered applications far beyond click chemistry. The nitrogen-rich triazole features allow for diverse supramolecular interactions, enabling applications in coordination chemistry and catalysis (Schulze & Schubert, 2014). Such studies illustrate the versatility of triazole derivatives in material science, highlighting their potential in designing new materials and catalysts.
Safety And Hazards
The safety and hazards of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not directly available. However, benzyl bromide, a related compound, is known to be a strong lachrymator and is intensely irritating to skin and mucous membranes56.
Direcciones Futuras
Given the limited information available on “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, if it shares similar properties with N-(3-bromobenzyl) noscapine (N-BBN), it could potentially be investigated for its anticancer potential24.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDPUDLHVTBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2769996.png)
![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)
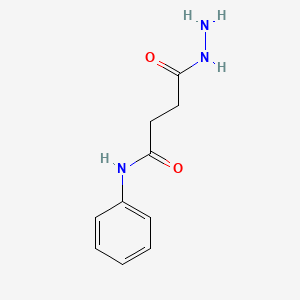
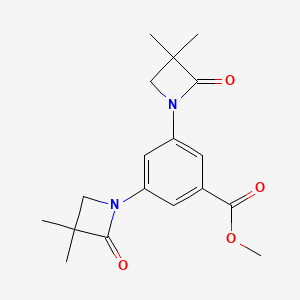
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)
![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)
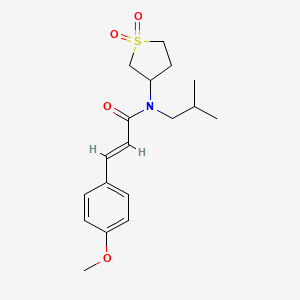

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)
![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)
